N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide
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Overview
Description
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide: (UNII-16M9TU0YZM) is a chemical compound with the molecular formula C16H23FN2O . It is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with N-((1-(dimethylamino)cyclohexyl)methyl)amine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding .
Reduction: Formation of or .
Substitution: Formation of substituted benzamides .
Scientific Research Applications
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving and .
Medicine: Investigated for its potential therapeutic effects, including and properties.
Industry: Utilized in the production of pharmaceutical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. It binds to receptors or enzymes , modulating their activity and leading to various biological effects. The compound may inhibit certain enzymes or receptors , thereby altering cellular pathways and physiological responses .
Comparison with Similar Compounds
- N-((1-(Dimethylamino)cyclohexyl)methyl)-4-chlorobenzamide
- N-((1-(Dimethylamino)cyclohexyl)methyl)-4-bromobenzamide
- N-((1-(Dimethylamino)cyclohexyl)methyl)-4-iodobenzamide
Uniqueness: N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity . The fluorine atom can enhance the compound’s lipophilicity , metabolic stability , and binding affinity to target proteins .
Properties
CAS No. |
752142-28-2 |
---|---|
Molecular Formula |
C16H23FN2O |
Molecular Weight |
278.36 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H23FN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |
InChI Key |
IGOXMJNGGGFQOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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